Flupenthixol dihydrochloride

Descripción general

Descripción

Flupentixol dihydrochloride is a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used for the treatment of schizophrenia and depression. The compound exists in two geometric isomers, the trans (E) and pharmacologically active cis (Z) forms . Flupentixol dihydrochloride is marketed under brand names such as Depixol and Fluanxol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Flupentixol dihydrochloride is synthesized through a series of chemical reactions involving the thioxanthene nucleus. The synthesis typically involves the reaction of 2-(trifluoromethyl)thioxanthene with various reagents to form the desired product . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of flupentixol dihydrochloride involves large-scale chemical synthesis using automated equipment to ensure consistency and efficiency. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Flupentixol dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: Various substitution reactions can occur, particularly involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include sulfoxide and sulfone derivatives, reduced forms of the compound, and various substituted analogs .

Aplicaciones Científicas De Investigación

Psychiatric Applications

Antipsychotic Treatment

Flupenthixol is widely utilized for managing schizophrenia, particularly in patients who exhibit poor adherence to oral medications. It is available as a long-acting injectable formulation, allowing for administration every two to three weeks, which helps reduce relapse rates in patients with chronic conditions . Clinical trials have shown that flupenthixol effectively alleviates symptoms such as depression, anxiety, and psychomotor retardation in schizophrenic patients .

Antidepressant Properties

In addition to its antipsychotic effects, flupenthixol is employed at lower doses as an antidepressant. Research indicates it may help reduce the incidence of deliberate self-harm among individuals with a history of self-injury . Its dual action makes it a valuable option in treating comorbid conditions often seen in psychiatric patients.

Oncological Applications

Potential Anti-Cancer Agent

Recent studies have identified flupenthixol as a novel inhibitor of the PI3K/AKT signaling pathway, which is frequently hyperactivated in various cancers, including non-small-cell lung cancer (NSCLC). Flupenthixol has shown promising results in preclinical models by inhibiting tumor growth and inducing apoptosis in cancer cells . Specifically, it has been reported to enhance the efficacy of other chemotherapeutic agents like gefitinib, suggesting a synergistic effect in overcoming drug resistance .

Table 1: Summary of Flupenthixol's Oncological Applications

| Application | Mechanism of Action | Study Findings |

|---|---|---|

| Inhibition of PI3K/AKT | Blocks critical signaling pathways involved in cell survival | Reduced tumor volume and weight in NSCLC models |

| Synergistic effects with gefitinib | Enhances drug accumulation and effectiveness against resistant cancer cells | Improved chemosensitivity observed |

| Induction of apoptosis | Promotes programmed cell death in cancer cells | Significant apoptosis rates in treated cell lines |

Pharmacological Research

Antibacterial Activity

Flupenthixol has been investigated for its antibacterial properties, revealing distinct in vitro activity against certain bacterial strains. This aspect opens avenues for exploring its use beyond psychiatric applications, potentially addressing infections where conventional antibiotics may fail .

Clinical Trials and Studies

Several clinical trials have evaluated the safety and efficacy of flupenthixol across different populations:

- Long-term Efficacy : A study comparing flupenthixol decanoate with placebo and other antipsychotics found it effective for long-term maintenance treatment in schizophrenia, showing significant improvements in clinical and social outcomes .

- Cancer Patients : Research on flupenthixol's application in depressive cancer patients indicated positive outcomes, suggesting its role as an adjunct therapy for improving quality of life and treatment adherence .

Mecanismo De Acción

The mechanism of action of flupentixol dihydrochloride involves its antagonistic effects on dopamine D1 and D2 receptors. By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia and depression. The active stereoisomer, cis (Z)-flupentixol, is primarily responsible for these effects . The compound also interacts with other neurotransmitter systems, contributing to its overall therapeutic profile .

Comparación Con Compuestos Similares

Flupentixol dihydrochloride is unique among antipsychotic drugs due to its specific chemical structure and pharmacological profile. Similar compounds include:

Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.

Thiothixene: A thioxanthene antipsychotic with a similar mechanism of action.

Fluphenazine: A phenothiazine antipsychotic with structural similarities to thioxanthenes.

Flupentixol dihydrochloride stands out due to its dual action on both D1 and D2 receptors, providing a broader spectrum of therapeutic effects .

Actividad Biológica

Flupenthixol dihydrochloride is a typical antipsychotic agent widely used in the treatment of various psychiatric disorders, including schizophrenia and depression. Its biological activity encompasses a range of mechanisms and effects, making it a subject of extensive research.

Flupenthixol primarily acts as an antagonist at dopamine D2 receptors, which is central to its antipsychotic effects. Additionally, it has interactions with serotonin receptors (5-HT) and exhibits mild adrenergic and anticholinergic properties. The active stereoisomer, cis(Z)-flupenthixol, has been shown to dock at the ATP binding pocket of phosphatidylinositol 3-kinase (PI3K), inhibiting the PI3K/AKT signaling pathway, which is often hyperactivated in cancers . This inhibition leads to reduced cell survival in lung cancer cell lines, demonstrating its potential as an anticancer agent as well .

Antidepressant Effects

Clinical studies have demonstrated that flupenthixol is effective in treating depression. In a trial involving 153 patients with mild to moderate depression, flupenthixol showed significant improvement compared to dothiepin hydrochloride over a six-week period . Patients receiving flupenthixol reported better tolerability and fewer side effects related to anticholinergic actions. Another study focusing on elderly patients found that a single daily dose of flupenthixol significantly reduced depressive symptoms after 14 days of treatment .

Antibacterial Activity

Interestingly, flupenthixol has shown in vitro antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Studies suggest that flupenthixol can enhance the efficacy of certain antibiotics when used in combination, indicating its potential role in addressing antibiotic resistance .

Case Studies and Research Findings

Case Study: Efficacy in Depression

A randomized controlled trial assessed the effectiveness of flupenthixol in treating depression among elderly patients. The study involved 95 participants who received doses ranging from 0.5 to 1.0 mg daily. Results indicated that 77% of patients experienced significant improvements in their depressive symptoms as measured by the Clinical Global Impression Scale .

Research Study: Cancer Cell Lines

In vitro studies have highlighted flupenthixol's cytotoxic effects on lung cancer cell lines A549 and H661. The compound inhibited PI3Kα kinase activity with an IC50 value of approximately 127 nM, leading to decreased phosphorylation of AKT and induction of apoptosis via PARP and caspase-3 cleavage pathways . This suggests a dual role for flupenthixol as both an antipsychotic and a potential anticancer agent.

Summary Table of Biological Activities

Propiedades

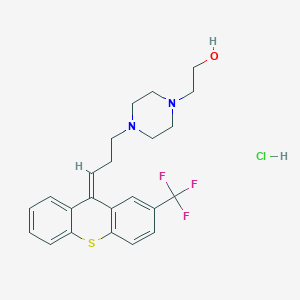

IUPAC Name |

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H/b18-5+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVDQEIIMOZNNA-MONHGIHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51529-02-3, 2413-38-9 | |

| Record name | Flupentixol dihydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPENTIXOL DIHYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O4NUH2R5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.